molecular formula C15H17N3 B1216407 2-Methyl-4-(dimethylamino)azobenzene CAS No. 54-88-6

2-Methyl-4-(dimethylamino)azobenzene

Cat. No. B1216407
CAS RN: 54-88-6
M. Wt: 239.32 g/mol
InChI Key: QXTOLYZIJUDOIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methyl-4-(dimethylamino)azobenzene and related compounds can be synthesized through the coupling of diazonium salts with N,N-dimethylaniline, followed by specific substitutions to introduce the methyl group. This synthetic route allows for the production of various azobenzene derivatives, which have been extensively studied for their mutagenic and carcinogenic effects, as well as for their potential applications in materials science and organic synthesis (Mori, Niwa, & Toyoshi, 1981).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(dimethylamino)azobenzene is significantly influenced by its substituents. Studies using single crystal X-ray diffraction technique have shed light on the crystallographic data of azobenzene derivatives, revealing intermolecular and intramolecular hydrogen bonding interactions that impact the compound's stability and reactivity (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).

Chemical Reactions and Properties

Azobenzene compounds, including 2-Methyl-4-(dimethylamino)azobenzene, exhibit interesting photochemical, radiolytic, and thermal reactions. For example, they can undergo photo-oxidation, gamma-radiolysis in the presence of oxygen, and thermal reactions with hydrogen peroxide, leading to the formation of various oxidation products. These reactions are crucial for understanding the degradation pathways of azo dyes and their environmental impact (Gruen & Schulte‐Frohlinde, 1974).

Scientific Research Applications

Isomerization Rate and Mechanism

2-Methyl-4-(dimethylamino)azobenzene has been studied for its thermal cis-to-trans isomerization rate, affected by various substituents and solvents. The rate of isomerization is accelerated by para-donor/para′-acceptor substitutions and increased polarity of solvents, suggesting a resonance stabilization in the coplanar transition state. This process likely proceeds via an inversion mechanism, with the rate controlled mainly by resonance stabilization in the transition state (Nishimura et al., 1976).

Molecular Conformation Effects

Research on molecular conformation of methyl 4-(N,N-dimethylamino)-2′-nitroazobenzene-4′-carboxylate, a derivative, indicates that conformation significantly impacts ground-state dipole moment and molecular hyperpolarisability. These findings are crucial in understanding the electronic properties of donor-acceptor azobenzenes and related compounds (Morley, 1995).

Adsorption and Electron-Induced Manipulation

Studies on the adsorption of 4-dimethylaminoazobenzene-4-sulfonic acid (a derivative called Methyl Orange) on Au(1 1 1) surfaces reveal its ability to adsorb in both trans- and cis-configurations. Electron-induced manipulation at specific energy levels can switch the molecule from trans- to cis-configuration, demonstrating potential applications in molecular manipulation and surface science (Henzl et al., 2007).

Synthesis and Characterization of Complexes

Research into the synthesis and characterization of dicyclopalladated complexes of azobenzene derivatives, including 2-Methyl-4-(dimethylamino)azobenzene, has provided insights into structural and spectroscopic properties. These studies are relevant for understanding the interactions and potential applications of these complexes in various fields, such as material science and catalysis (Babić et al., 2008).

Anchoring and Photomechanical Response

Studies on the anchoring of 4-dimethyl-amino substituted azobenzene dyes in liquid crystals suggest a significant role of intermolecular interactions, like hydrogen bonding, in the formation of permanent gratings in doped liquid crystal cells. This research is important for developing dynamic all-organic optical elements for use in microcircuits and other optical applications (Baldovino-Pantaleón et al., 2008).

Kinetic Studies in Ionic Liquids

The thermal Z to E isomerization reactions of azobenzene, including 4-dimethylamino-4'-nitroazobenzene, in various ionic liquids were studied, providing insights into the solvent-dependent dynamics of these reactions. Such studies are vital for understanding the behavior of azobenzenes in different solvent environments, which is essential for various industrial and research applications (Baba et al., 2006).

Safety And Hazards

2-Methyl-4-(dimethylamino)azobenzene is toxic . It can be harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . In case of a spill of this chemical, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container .

Future Directions

Based on a literature review, very few articles have been published on 2-Methyl-4-(dimethylamino)azobenzene . This suggests that there is a lot of potential for future research in this area. Given its properties, it could be used in a variety of applications, including as a molecular switch .

properties

IUPAC Name

N,N,3-trimethyl-4-phenyldiazenylaniline
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InChI

InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3
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InChI Key

QXTOLYZIJUDOIT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2
Source PubChem
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Molecular Formula

C15H17N3
Record name 2-METHYL-4-DIMETHYLAMINOAZOBENZENE
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DSSTOX Substance ID

DTXSID0074845
Record name 2-Methyl-4-(dimethylamino)azobenzene
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Molecular Weight

239.32 g/mol
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Physical Description

2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992)
Record name 2-METHYL-4-DIMETHYLAMINOAZOBENZENE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 2-METHYL-4-DIMETHYLAMINOAZOBENZENE
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Product Name

2-Methyl-4-(dimethylamino)azobenzene

CAS RN

54-88-6
Record name 2-METHYL-4-DIMETHYLAMINOAZOBENZENE
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Record name 4-(Dimethylamino)-2-methylazobenzene
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Record name 2-Methyl-4-(dimethylamino)azobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
J Chauveau, M Meunier, A Benoit - International Journal of …, 1974 - Wiley Online Library
The binding of metabolites of two related azo dyes of different carcinogenic potency, the carcinogenic 4‐dimethylaminoazobenzene (DAB) and the weakly carcinogenic 2‐methyl‐4‐…
Number of citations: 21 onlinelibrary.wiley.com
S Yamamoto - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
The tautomeric equilibrium constants, K t =[ammonium ion]/[azonium ion], of the first conjugate acids of 2- and/or 2′-methyl-4-dimethylaminoazobenzene derivatives were estimated by …
Number of citations: 12 www.journal.csj.jp
N Nishimura, S Kosako, Y Sueishi - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
The substituent, solvent, and pressure effects on the rate of the thermal cis-to-trans isomerization of 4-dimethylamino-4′-nitroazobenzene(NDAAB) derivatives have been studied. 2-…
Number of citations: 98 www.journal.csj.jp
E SAWICKI, D GERBER - The Journal of Organic Chemistry, 1956 - ACS Publications
The basicity of 34 aminoazobenzene dyes was determined spectrophotometrically in 50% ethanol. The shifts in basicity b)· the substitution of various groups in the aminoazobenzenes …
Number of citations: 19 pubs.acs.org
JM Price, EC Miller, JA Miller, GM Weber - Cancer Research, 1950 - AACR
… and 2'-methyl-4-dimethylaminoazobenzene: these values were obtained by fluorometric analysis and ÂŦererecalculated to take into account the differ ences between the two assays (…
Number of citations: 128 aacrjournals.org
O Tamemasa, M Tezuka, M Fujisawa, T Takeda - Radioisotopes, 1978 - jlc.jst.go.jp
In a good agreement with the increased uracil incorporation, activities of both uridine phos phorylase and uridine kinase involved in the salvage pathway of RNA synthesis also …
Number of citations: 1 jlc.jst.go.jp
P Saikumar, CKR Kurup - Biochimica et Biophysica Acta (BBA)-General …, 1985 - Elsevier
… that on dietary administration carcinogenic derivatives of azodyes lower the content of mitochondria, while the weakly carcinogenic derivative 2-methyl-4-dimethylaminoazobenzene (2-…
Number of citations: 15 www.sciencedirect.com
T Sugimoto, H Terayama - Biochimica et Biophysica Acta (BBA)-Protein …, 1970 - Elsevier
1.Rat liver cell sap, prepared 40 h after administration of 40 mg of 3′-methyl-4-dimethylaminoazobenzene, was subjected to heat treatment (55, 3 min), followed by chromatography on …
Number of citations: 16 www.sciencedirect.com
LA Poirier, HC Pitot - Cancer Research, 1970 - AACR
… and 2-methyl-4-dimethylamino azobenzene, but not by N-benzoyloxy-MAB. Tryrosine-a ketoglutarate transaminase induction presented an anomolous situation; the injection of 3'-…
Number of citations: 4 aacrjournals.org
LA Poirier, HC Pitot - CANCER RESEARCH, 1985
Number of citations: 0

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